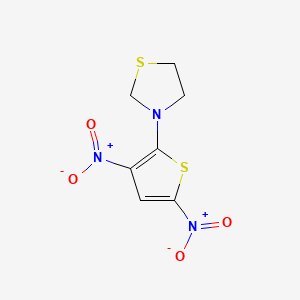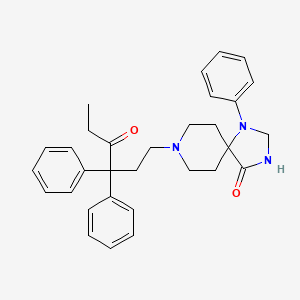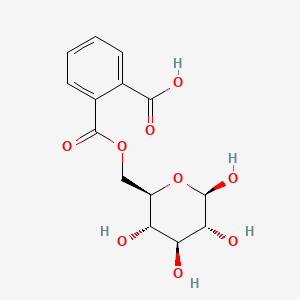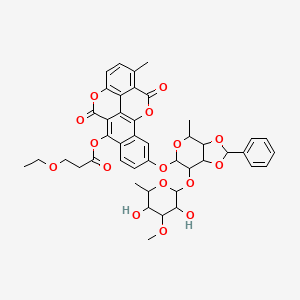![molecular formula C13H16N4O4 B1230841 3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B1230841.png)
3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one is a C-nitro compound.
Aplicaciones Científicas De Investigación
Overview of Pharmacological Activities
Research indicates that pyridazinone derivatives, such as 3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one, are recognized for their pharmacological significance. For example, ABT-963, a vicinally disubstituted pyridazinone, is known for its potent and selective inhibition of COX-2, leading to reduced prostaglandin E2 production and inflammation-related symptoms, showcasing its therapeutic potential in conditions like arthritis (Asif, 2016). Additionally, compounds like 3-hydroxycoumarin, although not directly analogous, are worth noting for their diverse chemical and biological properties, including the formation of various heterocyclic compounds and potential applications in genetics, pharmacology, and microbiology (Yoda, 2020).
Antioxidant and Anticancer Properties
The study of antioxidants, including various derivatives of compounds structurally related to this compound, is crucial in fields ranging from food engineering to pharmacy. For instance, research shows that antioxidants play a significant role in neutralizing reactive oxygen species and inhibiting processes that can lead to cellular impairment, thus holding therapeutic potential for diseases related to oxidative stress (Munteanu & Apetrei, 2021). Furthermore, African medicinal spices and vegetables, containing various phenolic compounds, demonstrate cytotoxicity against cancer cells, indicating the potential for anticancer applications (Kuete, Karaosmanoğlu, & Sivas, 2017).
Protective Activities Against Toxic Agents
The structural and functional analogs of pyridazinone derivatives exhibit protective activities against various toxic agents. For instance, chrysin, a flavonoid, shows hepatoprotective and nephroprotective activities against a range of toxicants, underlying its antioxidant and anti-apoptotic activities. This indicates the potential for pyridazinone derivatives to offer similar protective effects against cellular and organ damage (Pingili et al., 2019).
Implications in Toxicology and Biomarker Studies
Understanding the metabolism and biomarkers related to carcinogens and toxicants is crucial in toxicology. Studies on compounds like PhIP highlight the importance of analyzing metabolites for understanding biological effects and exposures, providing a framework for studying similar derivatives of pyridazinone for their metabolic pathways and potential as biomarkers (Teunissen et al., 2010).
Propiedades
Fórmula molecular |
C13H16N4O4 |
|---|---|
Peso molecular |
292.29 g/mol |
Nombre IUPAC |
3-[4-(2-hydroxyethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H16N4O4/c1-8-6-12(19)15-16-13(8)9-2-3-10(14-4-5-18)11(7-9)17(20)21/h2-3,7-8,14,18H,4-6H2,1H3,(H,15,19) |
Clave InChI |
RCDCUPNJOXNWIQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=O)NN=C1C2=CC(=C(C=C2)NCCO)[N+](=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1230761.png)
![1-[(1-Tert-butyl-5-tetrazolyl)-(4-methylphenyl)methyl]-4-methylpiperidine](/img/structure/B1230762.png)
![1-cyclopentyl-1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1230763.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(phenylmethyl)-5-thieno[3,2-b]pyrrolecarboxamide](/img/structure/B1230764.png)
![3-chloro-4-ethoxy-N-[3-(2-oxazolo[5,4-b]pyridinyl)phenyl]benzamide](/img/structure/B1230765.png)
![8-[2-(2-Carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid](/img/structure/B1230769.png)



![2-Furanyl-[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2-yl]methanone](/img/structure/B1230780.png)
![2-Chloro-1-[4-(2-ethyl-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]ethanone](/img/structure/B1230781.png)
